molecular formula C18H18O4 B12803263 Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester CAS No. 6333-88-6

Benzoic acid, 4-a(benzoyloxy)a-a, butyl ester

Cat. No.: B12803263
CAS No.: 6333-88-6
M. Wt: 298.3 g/mol
InChI Key: MGKPNDRPWCSSQO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 31456 typically involves the reaction of 4-nitroaniline with o-phenylenediamine under acidic conditions to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the acylation of the amino group with a suitable carboxylic acid derivative to yield NSC 31456.

Industrial Production Methods

Industrial production of NSC 31456 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

NSC 31456 undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

NSC 31456 exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 31456 prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: Another topoisomerase I inhibitor with a different chemical structure.

    Indenoisoquinolines: A class of compounds that also inhibit topoisomerase I but with different pharmacokinetic properties.

Uniqueness

NSC 31456 is unique due to its synthetic accessibility and stability. Unlike camptothecin, which is derived from natural sources, NSC 31456 can be synthesized in the laboratory, allowing for easier modification and optimization. Additionally, its chemical structure provides a balance between potency and stability, making it a promising candidate for further development.

Properties

CAS No.

6333-88-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

butyl 4-benzoyloxybenzoate

InChI

InChI=1S/C18H18O4/c1-2-3-13-21-17(19)15-9-11-16(12-10-15)22-18(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3

InChI Key

MGKPNDRPWCSSQO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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